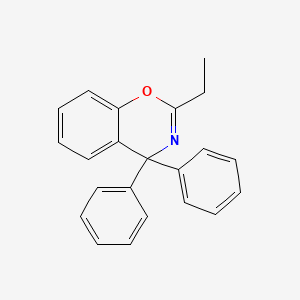![molecular formula C14H20INO B5030043 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine](/img/structure/B5030043.png)
1-{3-[(4-Iodophenyl)oxy]propyl}piperidine
Vue d'ensemble
Description
1-{3-[(4-Iodophenyl)oxy]propyl}piperidine is an organic compound that features a piperidine ring substituted with a 3-[(4-iodophenyl)oxy]propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine typically involves the reaction of 4-iodophenol with 3-chloropropylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be used to replace the iodine atom with other groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the phenyl ring.
Major Products:
Substitution: Products will vary depending on the nucleophile used in the substitution reaction.
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-{3-[(4-Iodophenyl)oxy]propyl}piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can influence the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
- 1-{3-[(4-Chlorophenyl)oxy]propyl}piperidine
- 1-{3-[(4-Bromophenyl)oxy]propyl}piperidine
- 1-{3-[(4-Fluorophenyl)oxy]propyl}piperidine
Uniqueness: The presence of the iodine atom in 1-{3-[(4-Iodophenyl)oxy]propyl}piperidine makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding properties, making this compound particularly interesting for specific applications in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXROKCONSCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5029978.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5029990.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide](/img/structure/B5029996.png)
![4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine](/img/structure/B5030002.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5030007.png)
![2-(2-FLUOROBENZAMIDO)-N,N-DIPROPYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5030008.png)
![N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5030028.png)
![methyl 2-[4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-iodo-6-methoxyphenoxy]acetate](/img/structure/B5030041.png)
![N-[(2,3-difluoro-4-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5030049.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5030050.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5030059.png)
![N-(4-{[4-(NAPHTHALENE-1-AMIDO)PHENYL]DIPHENYLMETHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B5030062.png)

